2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H9N3O3S |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
InChI |
InChI=1S/C16H9N3O3S/c20-9-13-15(10-5-7-11(8-6-10)19(21)22)17-16-18(13)12-3-1-2-4-14(12)23-16/h1-9H |
InChI Key |
PYQOYPZZPGZNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves the cyclization of 2-aminobenzothiazole with appropriate aldehydes under specific conditions. One efficient method involves the use of microwave irradiation in a catalyst-free environment, which provides rapid access to the desired product with high yields . The reaction conditions often include the use of polar aprotic solvents such as dichloromethane or acetonitrile at reflux temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed. The use of microwave-assisted synthesis and catalyst-free conditions aligns with industrial goals of minimizing waste and energy consumption .
Chemical Reactions Analysis
Aldehyde Functional Group Reactivity
The carbaldehyde moiety at position 3 enables nucleophilic addition reactions:
-
Amine Condensation : Reacts with primary amines (e.g., aniline, hydrazines) to form Schiff bases under mild acidic or neutral conditions. For example, hydrazine derivatives yield hydrazones with potential applications in coordination chemistry.
-
Grignard Reagent Addition : Undergoes nucleophilic attack by organomagnesium reagents to form secondary alcohols. The reaction typically requires anhydrous tetrahydrofuran (THF) at 0–25°C.
Key Data :
Nitro Group Transformations
The 4-nitrophenyl group participates in reduction and electrophilic substitution:
-
Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) in ethanol under H₂ gas reduces the nitro group to an amine at 25–50°C. The resulting amine derivative (2-(4-aminophenyl)-analogue) serves as a precursor for azo dyes or pharmaceutical intermediates.
-
Electrophilic Aromatic Substitution : The nitro group directs incoming electrophiles (e.g., nitronium ions) to meta positions. For example, nitration produces 3-nitro-4-nitrophenyl derivatives under mixed acid conditions.
Mechanistic Insight :
The electron-withdrawing nitro group deactivates the benzene ring, favoring meta-substitution in electrophilic reactions. Reduction to an amine reverses this effect, activating the ring for ortho/para-directed reactions .
Heterocyclic Ring Modifications
The benzo-imidazo-thiazole core undergoes selective transformations:
-
Thiazole Ring Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) using NaH as a base to yield N-alkylated products. This modifies the compound’s solubility and bioactivity .
-
Oxidative Ring Expansion : Under strong oxidizing agents (e.g., KMnO₄), the thiazole ring can undergo oxidation to form sulfonic acid derivatives, though this pathway is less explored for this compound .
Stability and Reaction Optimization
Critical factors influencing reaction outcomes:
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic addition rates, while protic solvents (ethanol) favor reductions .
-
Temperature Control : Exothermic reactions (e.g., Grignard additions) require strict temperature control (–10°C to 0°C) to avoid side products.
Biological Activity Correlations
Derivatives synthesized via these reactions show enhanced bioactivity:
-
Antimycobacterial Activity : 4-Nitro-phenyl derivatives (e.g., compound IT10 ) exhibit IC₉₀ values of 15.22 μM against Mycobacterium tuberculosis .
-
HCV Inhibition : Imidazo-thiazole scaffolds demonstrate EC₅₀ values as low as 16 nM against HCV NS4B protein .
This compound’s reactivity profile positions it as a versatile intermediate in medicinal chemistry and materials science, with ongoing research exploring its applications in targeted drug design .
Scientific Research Applications
Antimicrobial Activity
Compounds containing the benzo[d]imidazo[2,1-b]thiazole scaffold have shown significant antimicrobial activity. Studies indicate that derivatives of this compound exhibit effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the nitrophenyl moiety is believed to enhance lipophilicity and improve binding affinity towards biological targets, making it a promising candidate for new antimicrobial agents .
Anticancer Activity
Research has demonstrated that 2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde exhibits notable anticancer properties. In vitro studies have shown its potential to inhibit the growth of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Molecular docking studies further support its mechanism of action by elucidating the binding interactions with target proteins involved in cancer progression .
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological significance of this compound:
- Antimycobacterial Activity : One study reported the synthesis of novel derivatives of imidazo-[2,1-b]-thiazole and their evaluation against Mycobacterium tuberculosis. The most active derivative containing a 4-nitrophenyl moiety displayed an IC50 value of 2.32 mM, indicating significant antitubercular activity without acute cellular toxicity .
- Molecular Modeling Studies : In silico studies have been employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of synthesized derivatives. These studies help identify compounds with favorable pharmacokinetic properties for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. Molecular docking studies have revealed its binding patterns and stability within protein-ligand complexes . The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
Core Structure Modifications
Key Insight : The position and electronic nature of substituents (e.g., nitro vs. bromo) significantly influence reactivity and biological activity. Carbaldehyde derivatives exhibit distinct electronic profiles compared to amides or carbohydrazides .
Antitumor Activity
Enzyme Inhibition
Antimicrobial Activity
- 1,3,4-Thiadiazole Derivatives : Four compounds in show superior activity against E. coli, B. mycoides, and C. albicans compared to controls.
Physical and Spectral Properties
Biological Activity
2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and efficacy against different pathogens and cancer cell lines.
Synthesis and Characterization
The synthesis of this compound has been reported using various methodologies. One notable approach involves the cyclization of 2-amino-6-hydroxybenzothiazole with suitable reagents under controlled conditions, leading to the formation of the target compound. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized product .
Antimicrobial Activity
A significant study evaluated the antitubercular activity of derivatives of benzo[d]imidazo[2,1-b]thiazole, including this compound. The compound exhibited an IC50 value of 2.32 mM against Mycobacterium tuberculosis (Mtb) H37Ra, indicating moderate activity. Importantly, it showed no acute toxicity towards MRC-5 lung fibroblast cells at concentrations greater than 128 mM , suggesting a favorable safety profile for further development .
| Compound | Target Pathogen | IC50 (mM) | Toxicity (MRC-5) |
|---|---|---|---|
| This compound | Mtb H37Ra | 2.32 | >128 mM |
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising anticancer activity. A related study on imidazo[2,1-b]thiazole derivatives demonstrated that compounds with similar structures induced apoptosis in various cancer cell lines. The mechanism involved caspase activation and morphological changes typical of apoptotic cells .
The compound's structure-activity relationship (SAR) indicates that modifications to the phenyl ring significantly influence cytotoxicity against cancer cells. For instance, compounds with nitro groups exhibited reduced anti-tumor activity compared to those with other substituents .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 (human myeloid leukemia) | 0.24 - 1.72 | Apoptosis via caspase activation |
| CEM (human T-lymphocyte) | 0.79 - 1.6 | Morphological changes indicative of apoptosis |
Case Studies
Several case studies have highlighted the biological efficacy of imidazo[2,1-b]thiazoles:
- Antileukemic Activity : A study reported that certain derivatives exhibited strong cytotoxic effects against murine leukemia cells (L1210), with IC50 values ranging from 0.79 to 1.6 µM . The induction of phosphatidylserine externalization and caspase-3 activation were noted as key markers of apoptosis in treated cells .
- Antibacterial Evaluation : In antibacterial screenings, compounds similar to this compound showed promising activity against various bacterial strains, indicating a broad-spectrum potential for these derivatives in treating infections .
Q & A
Q. What are the established synthetic routes for 2-(4-nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde, and how do reaction conditions influence yield?
The synthesis of benzo[d]imidazo[2,1-b]thiazole derivatives typically involves multi-component reactions (MCRs) or cyclization strategies. For example:
- Three-component reactions : Aryl glyoxal, 2-aminobenzothiazole, and 1,3-dicarbonyl compounds react under catalyst-free or green conditions (e.g., lemon juice or ethanol-PEG-600 solvent) to form the core scaffold .
- Aldehyde-based assembly : Eaton’s reagent (P₂O₅/MeSO₃H) facilitates solvent-free Friedel-Crafts acylation of aldehydes with 2-aminobenzothiazoles, yielding fused imidazothiazoles in high yields (e.g., 90% under optimized conditions) .
Q. Key Optimization Factors :
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Standard characterization includes:
- FT-IR : Peaks at ~1643 cm⁻¹ (C=O stretch) and ~3315 cm⁻¹ (N-H stretch) confirm functional groups .
- NMR : Distinct signals for the aldehyde proton (~10 ppm in ¹H NMR) and nitrophenyl group (~150 ppm in ¹³C NMR) are diagnostic .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S values to confirm purity .
Q. What preliminary biological activities have been reported for structurally related benzo[d]imidazo[2,1-b]thiazoles?
- Antitumor Activity : Derivatives like 2-(benzo[4,5]imidazo[2,1-b]thiazol-3-yl)-N-(2-hydroxyphenyl)acetamide show selective inhibition of EGFR-high HeLa cells (IC₅₀ < 10 µM) but minimal toxicity against normal cells (HL7702, HUVEC) .
- Immunosuppressive Effects : 2-(m-hydroxyphenyl)imidazo[2,1-b]benzothiazole suppresses delayed-type hypersensitivity in murine models .
Advanced Research Questions
Q. How can regioselective functionalization (e.g., C–H activation) be achieved at the C-3 position of the benzo[d]imidazo[2,1-b]thiazole scaffold?
- C–H Selenylation : Phenyliodine(III) bis(trifluoroacetate) (PIFA) enables regioselective coupling with organodiselenides at C-3, yielding mono-selenylated derivatives (73–89% yields). Electron-deficient aryl groups enhance reactivity due to stable intermediates .
- Aminomethylation : Morpholine reacts with C-3 via (diacetoxyiodo)benzene-mediated radical pathways under ambient conditions, enabling rapid derivatization .
Q. What methodological challenges arise in optimizing catalytic systems for large-scale synthesis?
- Catalyst Limitations : Metal-based systems (e.g., CuI, FeCl₃/ZnI₂) face issues with cost, toxicity, and byproduct formation. For example, KHCO₃ promotes N-acetylation instead of cyclization in β-keto ester reactions .
- Green Chemistry Solutions : Solvent-free protocols (e.g., using lemon juice or PEG-600) improve sustainability but may require longer reaction times (16–24 hours) .
Q. How do structural modifications influence biological activity and selectivity?
Q. What computational tools are used to predict binding modes and mechanism of action?
- Molecular Docking : Benzo[d]imidazo[2,1-b]thiazole derivatives bind EGFR’s ATP pocket via hydrogen bonds with Met793 and hydrophobic interactions with Leu718. Substituents at C-3 modulate binding affinity .
- DFT Calculations : Predict regioselectivity in C–H activation reactions by analyzing frontier molecular orbitals and charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
